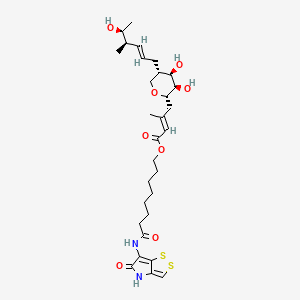

thiomarinol C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiomarinol C is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antibacterial agent, an antimicrobial agent and a bacterial metabolite. It is an enoate ester, a lactam and an organosulfur heterocyclic compound.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Thiomarinol C demonstrates potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound has a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, making it a promising candidate for treating resistant infections. For instance, studies show that this compound exhibits MIC values as low as 0.002 μM against MRSA, which is over 125 times more effective than mupirocin .

Comparison of Antibacterial Activity

| Compound | MIC (μM) against MRSA | Other Notable Pathogens |

|---|---|---|

| This compound | 0.002 | Pseudomonas aeruginosa (0.39) |

| Mupirocin | 0.25 | Ineffective against Gram-negative bacteria |

| Holomycin | 2.5 | Limited spectrum |

Key Mechanisms

- Isoleucyl-tRNA Synthetase Inhibition : this compound binds tightly to this enzyme, disrupting protein synthesis in bacteria.

- Metal Chelation : By chelating essential metal ions, this compound disrupts various cellular processes critical for bacterial survival.

Potential in Cancer Therapy

Beyond its antibacterial applications, this compound has shown promise in anticancer research. Its ability to inhibit certain proteases involved in cancer cell proliferation suggests potential therapeutic uses in oncology . The compound’s interaction with metal ions may also play a role in modulating cancer cell behavior.

Biotechnological Applications

This compound's biosynthetic pathway has been studied for its potential to engineer new antibiotics through genetic manipulation. By expressing genes from marine organisms in bacterial hosts, researchers aim to produce thiomarinol derivatives with enhanced properties or novel functionalities .

Case Studies and Research Findings

- Clinical Efficacy : A study demonstrated that this compound maintained efficacy against various clinical isolates of MRSA, with minimal cytotoxic effects on human cells .

- Biosynthesis Research : Investigations into the biosynthetic genes responsible for producing thiomarinol have revealed insights into how these compounds can be synthesized more efficiently for pharmaceutical use .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Thiomarinol C undergoes hydrolysis under alkaline conditions, leading to fragmentation into distinct components:

-

4-Deoxymonic Acid C : Generated from cleavage of the ester-linked monic acid derivative.

-

8-Hydroxyoctanoylholothin : A dithiolopyrrolone derivative released from the acylchromophore moiety.

Conditions :

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Alkaline hydrolysis | 0.02 N NaOH in 60% CH<sub>3</sub>CN-H<sub>2</sub>O at 10°C overnight | 4-Deoxymonic acid C + 8-hydroxyoctanoylholothin |

This reaction confirms the hybrid nature of this compound, with the ester bond acting as a key site of chemical lability .

Structural Isomerization

This compound contains an α,β-unsaturated carbonyl system in its monic acid component, enabling geometric isomerization:

-

Cis-Trans Isomerization : The double bond in the 10,11-alkene moiety (vs. the 10,11-epoxide in thiomarinol A) allows configurational flexibility under specific conditions .

Key Observations :

-

The absence of a 10,11-epoxide distinguishes this compound from other analogs, reducing susceptibility to epoxide-specific reactions .

-

Isomerization is influenced by solvent polarity and temperature, though detailed kinetic data remain limited .

Oxidation and Reduction

The dithiolopyrrolone (holothin) unit in this compound contains a disulfide bond, which can undergo redox transformations:

-

Reduction : Treatment with reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or biological reductants (e.g., glutathione) cleaves the disulfide bond, yielding a dithiol intermediate .

-

Oxidation : Exposure to air or oxidizing agents converts the dithiol back to disulfide or thiosulfonate derivatives .

Reactivity Comparison :

| Compound | Disulfide Stability | Redox Products |

|---|---|---|

| This compound | Moderate | Dithiol, thiosulfonate |

| Thiomarinol B | Low | Thiosulfinate, disulfide |

The redox behavior of this compound mirrors that of other dithiolopyrrolones but is modulated by its unique acyl side chain .

Biosynthetic Modifications

While not direct chemical reactions, enzymatic steps in this compound biosynthesis provide insight into its reactivity:

-

Amide Bond Formation : The CoA ligase TmlU and acetyltransferase HolE catalyze the conjugation of marinolic acid and holothin, forming the hybrid structure .

-

Substrate Flexibility : HolE exhibits promiscuity, accepting diverse acyl-CoA and amine substrates, suggesting potential for engineered analogs .

Enzymatic Insights :

| Enzyme | Function | Substrate Specificity |

|---|---|---|

| TmlU | Activates marinolic acid as acyl-CoA | High specificity for complex acyl acids |

| HolE | Transfers acyl group to holothin | Broad tolerance for amines |

Synthetic Analogues

Chemical derivatization of this compound’s pseudomonic acid core has been explored:

-

Amidation : Pseudomonic acid C (a component of this compound) reacts with isobutyl chloroformate and N-methylmorpholine to form mixed anhydrides, which are subsequently amidated with primary amines .

-

Lactonization : Intramolecular esterification under acidic conditions yields cyclic lactones, though this has not been explicitly reported for this compound .

Physicochemical Data

Propiedades

Fórmula molecular |

C30H44N2O8S2 |

|---|---|

Peso molecular |

624.8 g/mol |

Nombre IUPAC |

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate |

InChI |

InChI=1S/C30H44N2O8S2/c1-18(14-23-28(37)27(36)21(16-40-23)11-9-10-19(2)20(3)33)15-25(35)39-13-8-6-4-5-7-12-24(34)32-26-29-22(17-41-42-29)31-30(26)38/h9-10,15,17,19-21,23,27-28,33,36-37H,4-8,11-14,16H2,1-3H3,(H,31,38)(H,32,34)/b10-9+,18-15+/t19-,20+,21+,23+,27-,28+/m1/s1 |

Clave InChI |

KYCIRSXXQPEBCI-UYGPANRWSA-N |

SMILES |

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)C(C)O |

SMILES isomérico |

C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)[C@H](C)O |

SMILES canónico |

CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)C(C)O |

Sinónimos |

thiomarinol C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.